molecular formula C5H5BrN2O B14792141 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B14792141
M. Wt: 189.01 g/mol
InChI Key: SUHGUINIUUUAAE-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound with the molecular formula C5H5BrN2O It is characterized by a fused ring system consisting of a pyrazole and an oxazole ring, with a bromine atom attached to the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1,2-diaminopropane with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazolo[5,1-b]oxazole derivatives.

    Oxidation Reactions: Formation of oxides or hydroxylated derivatives.

    Reduction Reactions: Formation of dihydro derivatives.

Scientific Research Applications

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The bromine atom and the fused ring system contribute to its binding affinity and specificity. The compound can interfere with cellular pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole
  • 7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole

Uniqueness

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole is unique due to its specific substitution pattern and the presence of a bromine atom at the sixth position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s unique properties make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

6-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole

InChI

InChI=1S/C5H5BrN2O/c6-4-3-5-8(7-4)1-2-9-5/h3H,1-2H2

InChI Key

SUHGUINIUUUAAE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=NN21)Br

Origin of Product

United States

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